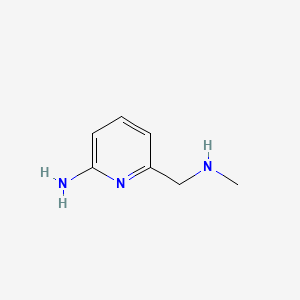

6-(Methylamino)methyl-2-pyridinamine

Description

Contextualizing Pyridinamine Scaffolds in Modern Organic Synthesis and Coordination Chemistry

Pyridinamine scaffolds are a class of compounds that feature a pyridine (B92270) ring substituted with at least one amino group. This structural motif is a cornerstone in various areas of chemical science due to its versatile chemical properties. Pyridine itself, an isostere of benzene, is a six-membered heteroaromatic ring that is a fundamental component in over 7000 existing drug molecules. tcichemicals.com Its derivatives are prevalent in nature in the form of alkaloids, vitamins like niacin and pyridoxine, and coenzymes. tcichemicals.commerckmillipore.com

In modern organic synthesis, pyridinamine derivatives serve as crucial building blocks for constructing more complex molecules. merckmillipore.comchemicalbook.com Their utility stems from the reactivity of both the pyridine ring and the amino substituents. The nitrogen atom in the pyridine ring imparts a basic character and allows for a variety of chemical transformations. The amino groups can be readily functionalized, making them ideal handles for introducing diverse molecular fragments. nih.gov For instance, 2-amino-6-methylpyridine (B158447) is a well-established precursor for creating a range of valuable scaffolds, including imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. nih.govsigmaaldrich.com Synthetic methodologies, such as multicomponent reactions, have been developed to efficiently generate libraries of substituted 2-aminopyridines. researchgate.net

In coordination chemistry, pyridinamine-based molecules are highly valued as ligands. google.com The pyridine nitrogen and the exocyclic amino groups can act as donor atoms, allowing these molecules to chelate to metal ions and form stable coordination complexes. The electronic properties and steric environment of the ligand can be fine-tuned by altering the substituents on the pyridine ring, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. merckmillipore.com These complexes are instrumental in catalysis, with applications in polymerization, hydrogenation, and hydroformylation reactions. google.com The ability of pyridinamine scaffolds to form complexes with a wide array of transition metals underscores their importance in the development of new catalysts and functional materials. merckmillipore.com

Significance of the 6-(Methylamino)methyl-2-pyridinamine Motif in Contemporary Research

The specific motif of 6-(Methylamino)methyl-2-pyridinamine, with its 2-amino group and a 6-(methylamino)methyl substituent, presents a unique combination of structural features that make it a compound of considerable interest in contemporary research. This disubstituted pyridine can be classified as a diamine, possessing three potential nitrogen donor sites for metal coordination: the pyridine ring nitrogen, the primary amine nitrogen at the 2-position, and the secondary amine nitrogen in the side chain at the 6-position.

This tridentate (or potentially bidentate) character makes 6-(Methylamino)methyl-2-pyridinamine a highly promising ligand for the construction of novel metal complexes. The presence of two different types of amino groups—a primary aromatic amine and a secondary alkylamine—offers differential reactivity and coordination behavior. The flexible methylaminomethyl arm at the 6-position can participate in forming a stable five- or six-membered chelate ring with a metal center, a common feature in many effective catalyst designs.

While extensive research specifically targeting 6-(Methylamino)methyl-2-pyridinamine is not widely published, its structural similarity to other well-studied pyridylalkylamine (pma) ligands suggests its potential significance. Pma ligands are known to be versatile platforms for catalytic transformations, and their palladium complexes have been studied in reactions like the Suzuki-Miyaura coupling. The electronic and steric properties of the 6-(Methylamino)methyl-2-pyridinamine motif are expected to influence the catalytic activity and selectivity of its metal complexes. Furthermore, the presence of N-H bonds on both amino groups provides sites for hydrogen bonding, which can be exploited in the design of supramolecular assemblies and crystal engineering.

Scope and Objectives of the Research Outline: Focusing on Synthetic, Mechanistic, and Application Perspectives

This article aims to provide a focused overview of 6-(Methylamino)methyl-2-pyridinamine from a chemical research perspective. The scope is strictly limited to its synthesis, the mechanistic aspects of its chemical behavior, and its potential applications, particularly in coordination chemistry and catalysis.

The primary objectives are as follows:

To outline plausible synthetic pathways for 6-(Methylamino)methyl-2-pyridinamine based on established organic chemistry principles and the synthesis of structurally related compounds.

To discuss its potential as a ligand in coordination chemistry, considering its donor properties and likely coordination modes with various metal ions.

To explore the prospective applications of this compound and its derivatives, drawing parallels with the known functions of similar pyridinamine scaffolds in areas such as catalysis and materials science.

This research outline will not cover any pharmacological, dosage, or safety information. The content will be presented with scientific rigor, supported by data tables where appropriate, to offer a clear and concise chemical profile of 6-(Methylamino)methyl-2-pyridinamine.

Compound Data

| Property | Value | Source |

| IUPAC Name | 6-((Methylamino)methyl)pyridin-2-amine | - |

| Molecular Formula | C₇H₁₁N₃ | |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 137119-35-8 | - |

Structure

3D Structure

Properties

IUPAC Name |

6-(methylaminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPDPCGVLAGBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193470-31-4 | |

| Record name | 6-[(methylamino)methyl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylamino Methyl 2 Pyridinamine and Its Analogues

Foundational Strategies for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring is a well-established field, with methodologies broadly categorized into condensation reactions, cycloaddition reactions, and metal-catalyzed cyclizations. baranlab.orgnih.gov These strategies provide access to a wide array of substituted pyridines, forming the basis for more complex derivatives.

Condensation reactions are among the most traditional and widely used methods for pyridine synthesis. acsgcipr.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds with an amine source. baranlab.org

Key condensation reactions for pyridine synthesis include:

Hantzsch Dihydropyridine Synthesis: This is a multicomponent reaction that classically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgscispace.com

Guareschi-Thorpe Reaction: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a 2-pyridone. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the reaction of an enamine with a β-dicarbonyl compound, which after cyclization and elimination of water, directly yields a substituted pyridine. acsgcipr.org

More recent modifications of these classical reactions have expanded their scope and utility. For instance, a Hantzsch-type strategy has been developed using β-enamine carbonyl compounds and rongalite, which serves as a C1 unit for the pyridine ring assembly. scispace.com Another approach employs a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt. organic-chemistry.org

| Reaction Name | Reactants | Key Features | Typical Byproducts |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium Salt | Forms a dihydropyridine intermediate requiring oxidation. | Water |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl Compound | Directly forms a 2-pyridone derivative. | Water, Ammonia |

| Bohlmann-Rahtz Synthesis | Enamine, β-Dicarbonyl Compound | Directly yields an aromatic pyridine. | Water, Amine |

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the pyridine ring system by forming multiple bonds in a single step. nih.govrsc.org These reactions often provide a high degree of control over the substitution pattern of the resulting pyridine.

The most prominent cycloaddition strategies include:

Diels-Alder Reactions: The hetero-Diels-Alder reaction, particularly the inverse-electron-demand variant, is a favored method for constructing pyridine rings. acsgcipr.org In this approach, an electron-poor azadiene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then typically extrudes a small molecule like nitrogen to form the aromatic pyridine ring. acsgcipr.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a fascinating and efficient tool for pyridine synthesis. nih.govrsc.orgacs.org Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation, allowing for the construction of highly substituted pyridines under mild conditions. rsc.orgacs.org This method is particularly valuable for its ability to control regioselectivity and even introduce chirality. nih.govrsc.org

| Cycloaddition Type | Key Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Electron-poor azadiene (e.g., 1,2,4-triazine), Electron-rich dienophile (e.g., enamine) | Thermal | High atom economy, good control over substitution. acsgcipr.org |

| [2+2+2] Cycloaddition | Alkynes (2 equivalents), Nitrile | Transition metal catalysts (e.g., Co, Rh, Ni) | High efficiency, mild conditions, potential for stereoselectivity. nih.govrsc.orgacs.org |

Metal-catalyzed reactions have revolutionized the synthesis of pyridines, offering novel pathways for both ring construction and functionalization. nih.gov These methods often proceed with high efficiency and selectivity under mild conditions.

Prominent metal-catalyzed strategies include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions, which can be employed to build up the carbon skeleton of the pyridine ring before a final cyclization step. nih.gov

Copper-Catalyzed Reactions: A modular method for preparing highly substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford the pyridine product. nih.gov

Iron-Catalyzed Cyclizations: Iron-catalyzed radical cycloaddition of 2H-azirines and enamides has been reported as a novel strategy for the synthesis of pyrroles and can be adapted for pyridine synthesis. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes, demonstrating the power of metal catalysis in direct C-H functionalization. nih.gov

Targeted Synthesis of 6-(Methylamino)methyl-2-pyridinamine and Related Aminomethylpyridines

Once the pyridine core is established, or starting from a pre-functionalized pyridine, specific methods are required to introduce the desired aminomethyl and amino groups to synthesize compounds like 6-(methylamino)methyl-2-pyridinamine.

Reductive amination is a highly effective and widely used method for the synthesis of amines from aldehydes or ketones. acsgcipr.orglibretexts.org This two-step, often one-pot, process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. libretexts.org

To synthesize a compound like 6-(methylamino)methyl-2-pyridinamine, a suitable precursor would be 6-formyl-2-aminopyridine. The reductive amination of this pyridinecarboxaldehyde with methylamine would yield the target molecule.

The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include:

Sodium borohydride (NaBH₄): A versatile and common reducing agent.

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is stable under mildly acidic conditions and selectively reduces the iminium ion in the presence of the aldehyde. chemistrysteps.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reducing agent for reductive aminations.

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C) can also be used for the reduction step. acsgcipr.org

The reaction is typically carried out in a suitable solvent, and the pH is often controlled to facilitate imine formation. chemistrysteps.com

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium borohydride | NaBH₄ | Commonly used, less selective than NaBH₃CN. |

| Sodium cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls, effective at mildly acidic pH. chemistrysteps.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild, effective, and often used for a wide range of substrates. |

| Hydrogen with Catalyst | H₂/Pd-C | "Green" reduction method, requires specialized equipment. acsgcipr.org |

The formation of a carbon-nitrogen bond at the pyridine ring is a key step in the synthesis of many aminopyridine derivatives. researchgate.net This can be achieved through the amination of halogenated pyridine precursors.

For the synthesis of 6-(methylamino)methyl-2-pyridinamine, a potential route could involve starting with a di-halogenated pyridine, such as 2,6-dichloropyridine. One halogen could be selectively displaced by an amine, followed by functionalization of the second halogenated position to introduce the methylaminomethyl group.

Several methods for the amination of halopyridines have been developed:

Nucleophilic Aromatic Substitution (SₙAr): The direct displacement of a halide by an amine is a common method. chemrxiv.org The reactivity of the halopyridine is dependent on the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for the formation of C-N bonds between aryl halides and amines. researchgate.net It offers a broad substrate scope and functional group tolerance.

Metal-Free Amination: Recent developments have led to metal-free methods for the site-selective amination of polyhalogenated pyridines. rsc.org For example, a base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been reported. acs.org

The choice of amination strategy depends on the specific substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Stepwise Synthetic Routes from Pre-functionalized Pyridine Intermediates (e.g., 2-amino-6-methylpyridine (B158447) derivatives)

A plausible and chemically sound stepwise synthetic route starting from 2-amino-6-methylpyridine to afford 6-(methylamino)methyl-2-pyridinamine can be envisioned through two primary pathways:

Pathway A: Halogenation-Amination Sequence

Halogenation of the Methyl Group: The synthesis can be initiated by the free-radical halogenation of the methyl group of 2-amino-6-methylpyridine. This is typically achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions. This step yields the corresponding 6-(halomethyl)-2-aminopyridine intermediate.

Nucleophilic Substitution with Methylamine: The resulting 6-(halomethyl)-2-aminopyridine is then subjected to a nucleophilic substitution reaction with methylamine. This reaction, often carried out in a suitable solvent like ethanol or dimethylformamide (DMF), displaces the halide to form the target molecule, 6-(methylamino)methyl-2-pyridinamine.

Pathway B: Oxidation-Reductive Amination Sequence

Oxidation of the Methyl Group: An alternative approach involves the oxidation of the methyl group of 2-amino-6-methylpyridine to an aldehyde, forming 2-amino-6-formylpyridine. This transformation can be accomplished using various oxidizing agents, such as selenium dioxide (SeO2) or manganese dioxide (MnO2).

Reductive Amination: The intermediate aldehyde, 2-amino-6-formylpyridine, can then undergo reductive amination with methylamine. This one-pot reaction typically involves the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. Common reducing agents for this step include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.

A general representation of these synthetic pathways is illustrated below:

Scheme 1: Proposed Synthetic Routes to 6-(Methylamino)methyl-2-pyridinamine from 2-Amino-6-methylpyridine

Selective Methylation of Amines in Pyridine Systems

The final step in some synthetic routes, or a method to modify related analogues, involves the selective methylation of a primary amine. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. nii.ac.jpacs.orgcam.ac.uk This reaction utilizes formic acid and formaldehyde to achieve methylation. nii.ac.jpacs.orgcam.ac.uk

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. nii.ac.jp A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.org

For the synthesis of 6-(methylamino)methyl-2-pyridinamine from 6-(aminomethyl)-2-pyridinamine, a controlled Eschweiler-Clarke reaction would be employed to introduce a single methyl group.

Optimization of Reaction Conditions and Process Efficiencies

To enhance the yield, purity, and cost-effectiveness of synthesizing 6-(methylamino)methyl-2-pyridinamine, optimization of reaction conditions is crucial. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing.

Microwave irradiation can dramatically reduce reaction times and improve yields in various organic transformations, including amination and methylation reactions. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net

Flow chemistry, where reagents are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This technology allows for safer handling of hazardous reagents and facilitates scaling up of production. researchgate.net For instance, reductive amination reactions have been successfully performed in flow reactors, demonstrating improved efficiency and safety. researchgate.net

The table below summarizes a comparison of conventional and optimized reaction conditions for key synthetic steps.

| Step | Conventional Conditions | Optimized Conditions (Microwave/Flow) | Potential Advantages of Optimization |

| Halogenation | Reflux in CCl4 with BPO, several hours | Photochemical flow reactor with continuous addition of halogenating agent | Improved safety, better control of radical concentration, reduced reaction time |

| Amination | Stirring at elevated temperatures in a sealed tube for extended periods | Microwave-assisted heating in a sealed vessel (e.g., 120-150°C for 10-30 min) | Significant reduction in reaction time, potential for higher yields |

| Reductive Amination | Stepwise imine formation and subsequent reduction, often requiring isolation of the imine | One-pot reaction in a continuous flow reactor with an immobilized reducing agent | Improved process efficiency, enhanced safety, easier product purification |

| Eschweiler-Clarke Methylation | Refluxing with excess formic acid and formaldehyde for several hours | Microwave-enhanced conditions (e.g., 100-120°C for 5-15 min) | Drastically reduced reaction times, potentially cleaner reaction profiles |

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including C-H functionalization and N-methylation of amines. nii.ac.jpacs.orgchemrxiv.orgchemrxiv.org This technique often utilizes inexpensive and abundant light sources and can proceed under mild reaction conditions. acs.org For the synthesis of pyridine derivatives, photocatalytic methods offer novel pathways for C-H activation and functionalization, potentially reducing the need for pre-functionalized starting materials. nii.ac.jpacs.org Photocatalytic N-methylation of amines using methanol as a green methylating agent over catalysts like Pd/TiO2 has been demonstrated as a sustainable alternative to traditional methods. nii.ac.jpacs.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. researchgate.netmdpi.com Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones, which is particularly relevant for the synthesis of enantiomerically pure analogues. researchgate.netmdpi.com These enzymatic methods operate in aqueous media and at ambient temperatures, significantly reducing the environmental impact of the synthesis. researchgate.netmdpi.com

Solvent-Free and Alternative Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives or to conduct reactions under solvent-free conditions. researchgate.net For instance, a solvent-free Eschweiler-Clarke methylation has been developed using paraformaldehyde and oxalic acid dihydrate, avoiding the use of formalin and concentrated formic acid. researchgate.net

The following table highlights some green chemistry considerations for the synthesis of 6-(methylamino)methyl-2-pyridinamine.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Utilizing one-pot reactions like reductive amination to minimize waste from intermediate isolation and purification. |

| Atom Economy | Employing catalytic methods (e.g., photocatalysis, biocatalysis) that incorporate a high percentage of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like methyl iodide with greener methylating agents such as methanol in photocatalytic processes. |

| Safer Solvents and Auxiliaries | Using water as a solvent in biocatalytic reactions or developing solvent-free reaction conditions. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials or reagents where possible. |

| Catalysis | Preferring catalytic reagents (e.g., enzymes, photocatalysts) over stoichiometric reagents to minimize waste. |

By integrating these emerging synthetic approaches and adhering to the principles of green chemistry, the synthesis of 6-(methylamino)methyl-2-pyridinamine and its analogues can be made more efficient, safer, and environmentally sustainable.

Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, two-dimensional NMR, FTIR, and FT-Raman data for the compound 6-(Methylamino)methyl-2-pyridinamine could not be located in the public domain. The search yielded information for related isomers and derivatives, but no direct analytical data for the requested molecule.

As the instructions require the article to focus solely on the chemical compound “6-(Methylamino)methyl-2-pyridinamine” and to be structured around a detailed analysis of its spectroscopic characterization, the absence of this foundational data prevents the generation of an accurate and informative article that adheres to the provided outline.

To fulfill the user's request, access to proprietary research data or the undertaking of experimental analysis of 6-(Methylamino)methyl-2-pyridinamine would be necessary to generate the specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and FT-Raman data required for each section and subsection of the article. Without this data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of 6 Methylamino Methyl 2 Pyridinamine

Vibrational Spectroscopy

Comparative Analysis with Theoretically Derived Vibrational Frequencies

The vibrational properties of 6-(Methylamino)methyl-2-pyridinamine can be rigorously investigated through a synergistic approach that combines experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, with quantum chemical calculations. rjl-microanalytic.de Theoretical calculations, typically employing Density Functional Theory (DFT) methods with basis sets like 6-311+G(d,p), allow for the prediction of harmonic vibrational frequencies. researchgate.net These calculated frequencies are systematically compared with the experimental data to provide a detailed and reliable assignment of the fundamental vibrational modes of the molecule.

A scaling factor is often applied to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model, which improves the correlation between theoretical and experimental values. semanticscholar.org The agreement between the scaled theoretical frequencies and the observed spectral bands confirms the molecular structure and provides insight into the vibrational dynamics. mdpi.com

For pyridine (B92270) derivatives, characteristic vibrational modes include C-H stretching of the aromatic ring, which typically occurs in the 3100-3000 cm⁻¹ region. researchgate.net The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as distinct bands, while C-N stretching vibrations are often mixed with other modes and are found in the 1382-1266 cm⁻¹ range. researchgate.net Vibrations associated with the methyl group, such as symmetric and antisymmetric stretching, are anticipated around 2870 cm⁻¹ and 2980 cm⁻¹, respectively. researchgate.net The potential energy distribution (PED) analysis is crucial in these studies for assigning the calculated frequencies to specific vibrational modes without ambiguity. semanticscholar.orgnih.gov

Table 1: Illustrative Comparative Analysis of Vibrational Frequencies for a Related Pyridine Structure This table is a representative example based on data for similar pyridine derivatives to illustrate the methodology.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (based on PED) |

| N-H Asymmetric Stretch | ~3500 | ~3500 | ~3505 | νas(NH2) |

| N-H Symmetric Stretch | ~3410 | ~3410 | ~3415 | νs(NH2) |

| C-H Aromatic Stretch | ~3070 | ~3075 | ~3072 | ν(C-H) |

| C-H Methyl Asymmetric Stretch | ~2980 | ~2982 | ~2981 | νas(CH3) |

| C-H Methyl Symmetric Stretch | ~2870 | ~2875 | ~2873 | νs(CH3) |

| C=N, C=C Ring Stretch | ~1640 | ~1645 | ~1642 | ν(C=N), ν(C=C) |

| N-H In-plane Bend | ~1580 | ~1585 | ~1583 | δ(NH2) |

| C-N Stretch | ~1320 | ~1325 | ~1321 | ν(C-N) |

| Ring Breathing | ~990 | ~995 | ~992 | Ring ν |

| C-C-C In-plane Bend | ~930 | Not Observed | ~935 | δ(C-C-C) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of 6-(Methylamino)methyl-2-pyridinamine. This method provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula. For 6-(Methylamino)methyl-2-pyridinamine, the molecular formula is C₇H₁₀N₂. sigmaaldrich.com

HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, can distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions. nih.gov The calculated exact mass of the neutral molecule C₇H₁₀N₂ is 122.0844 g/mol . The experimentally determined mass of the protonated molecular ion, [M+H]⁺, would be compared against the theoretical value of 123.0922 to confirm the molecular formula with high confidence, typically within a few parts per million (ppm).

Mass spectrometry, particularly using electron ionization (EI), causes the molecular ion of 6-(Methylamino)methyl-2-pyridinamine to undergo fragmentation, producing a characteristic pattern of fragment ions that provides valuable structural information. chemguide.co.uk The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, nitrogen-containing cation. libretexts.org

For 6-(Methylamino)methyl-2-pyridinamine (M⁺, m/z = 122), several key fragmentation pathways can be predicted:

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the pyridine ring and the exocyclic methylene (B1212753) group. This would result in the formation of a stable N-methylmethaniminium cation (CH₃-NH=CH₂) at m/z = 44 and a 2-aminopyridine (B139424) radical.

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z = 107.

Loss of a Hydrogen Radical: A peak corresponding to [M-1]⁺ at m/z = 121 is common for many organic molecules and can arise from the loss of a hydrogen atom from the amine or methyl group.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species, although these are typically of lower intensity compared to the primary fragmentation pathways.

Table 2: Predicted Mass Spectrometry Fragmentation for 6-(Methylamino)methyl-2-pyridinamine

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 122 | [C₇H₁₀N₂]⁺• | - | Molecular Ion (M⁺•) |

| 121 | [C₇H₉N₂]⁺ | •H | Loss of a hydrogen radical |

| 107 | [C₆H₇N₂]⁺ | •CH₃ | α-Cleavage: Loss of a methyl radical |

| 94 | [C₅H₆N₂]⁺• | •CH₂NH | Cleavage of side chain |

| 44 | [C₂H₆N]⁺ | •C₅H₄N | α-Cleavage: Formation of N-methylmethaniminium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 6-(Methylamino)methyl-2-pyridinamine is governed by the electronic transitions within its chromophore, the substituted pyridine ring. Like other aromatic heterocyclic compounds, its spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. icm.edu.pl

The high-energy π → π* transitions, which are typically intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from one of the nitrogen atoms) to an antibonding π* orbital. The presence of the amino and methylamino substituents on the pyridine ring acts to modify the energy levels of the molecular orbitals, influencing the position and intensity of these absorption bands compared to unsubstituted pyridine. These substituents are auxochromes that can cause a red shift (bathochromic shift) in the absorption maxima.

The UV-Vis absorption spectrum of 6-(Methylamino)methyl-2-pyridinamine is expected to be highly sensitive to changes in pH due to the presence of three basic nitrogen atoms: the pyridine ring nitrogen, the 2-amino group nitrogen, and the side-chain methylamino nitrogen. researchgate.net Each of these sites can be protonated under acidic conditions, leading to significant alterations in the electronic structure of the molecule.

Protonation of a nitrogen atom alters the chromophoric system, which typically results in shifts in the absorption maxima (λₘₐₓ). mdpi.com For instance, protonation of the pyridine ring nitrogen can lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the specific electronic transition. researchgate.net By systematically measuring the UV-Vis spectra over a wide range of pH values, it is possible to observe these spectral shifts and determine the pKa values associated with each protonation step. This type of study provides valuable information about the acid-base properties of the molecule and the distribution of its different ionic species in solution. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

As of the current date, detailed X-ray diffraction data for the solid-state molecular and crystal structure of 6-(Methylamino)methyl-2-pyridinamine is not available in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, a comprehensive analysis of its crystal packing, intermolecular interactions, and precise molecular geometry as determined by this technique cannot be provided.

Future experimental studies employing single-crystal X-ray diffraction would be necessary to elucidate these structural characteristics. Such an analysis would provide critical insights into the compound's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the nature of non-covalent interactions, such as hydrogen bonding, which govern the supramolecular assembly of the crystal lattice.

Below is a placeholder for the type of data that would be generated from such an analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for 6-(Methylamino)methyl-2-pyridinamine

| Parameter | Value |

| Empirical formula | C₇H₁₁N₃ |

| Formula weight | 137.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Data collection | |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Reactivity and Reaction Mechanisms of 6 Methylamino Methyl 2 Pyridinamine

General Reactivity Trends of Pyridine (B92270) Amines and Pyridylmethylamines

The reactivity of 6-(Methylamino)methyl-2-pyridinamine is best understood by examining the established trends for its constituent parts: pyridine amines and pyridylmethylamines. The pyridine ring's electronegative nitrogen atom significantly influences its chemical behavior, distinguishing it from its carbocyclic analog, benzene.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally characterized by its low reactivity towards electrophilic aromatic substitution (EAS). wikipedia.orgpearson.com This deactivation is a consequence of the electronegative nitrogen atom, which reduces the electron density of the ring through a potent inductive effect (-I effect). pearson.com This effect makes the pyridine ring less nucleophilic and thus less prone to attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The resulting positive charge further deactivates the ring towards electrophilic attack. pearson.com

Consequently, reactions such as nitration and sulfonation require vigorous conditions to proceed. wikipedia.orgquimicaorganica.org When substitution does occur, it is directed to the 3- and 5-positions, as these are the most electron-rich carbons in the deactivated ring. wikipedia.orgquimicaorganica.org

While the 2-amino group is an electron-donating and therefore activating group, its influence is often insufficient to overcome the strong deactivating effect of the ring nitrogen. quimicaorganica.org The 6-(methylamino)methyl group is also weakly electron-donating. In the case of 6-(Methylamino)methyl-2-pyridinamine, these activating groups would likely direct incoming electrophiles to the 3- and 5-positions. For instance, bromination of 2-aminopyridines typically yields 5-bromo and 3,5-dibromo derivatives. nih.gov

A common strategy to enhance electrophilic substitution on the pyridine ring, particularly at the 2- and 4-positions, involves the initial oxidation of the pyridine nitrogen to a pyridine N-oxide. wikipedia.org This modification reduces the deactivating effect on the ring, allowing for substitution to occur more readily. The N-oxide can then be removed in a subsequent reduction step. wikipedia.org

| Reaction Type | Reagents & Conditions | Typical Products |

| Nitration | HNO₃/H₂SO₄ (vigorous) | 3-Nitropyridine derivatives |

| Sulfonation | SO₃/H₂SO₄ (vigorous, HgSO₄ catalyst) | Pyridine-3-sulfonic acid |

| Bromination | Br₂ (harsh conditions) | 3-Bromo and 3,5-Dibromopyridine derivatives |

| Substitution via N-Oxide | 1. Oxidation (e.g., peracid) 2. Electrophile 3. Reduction (e.g., Zn dust) | 2- or 4-Substituted Pyridines |

Nucleophilic Substitution Reactions on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. wikipedia.orgnih.gov These positions are electronically analogous to the carbonyl carbon in imines and carbonyls. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon, forming a negatively charged intermediate (a Meisenheimer-like complex) that is stabilized by the electronegative ring nitrogen. thieme-connect.de

For nucleophilic substitution to occur on an unsubstituted pyridine ring, a very strong nucleophile is required, as the hydride ion is a poor leaving group. The classic example is the Chichibabin reaction, where sodium amide is used as the nucleophile to introduce an amino group at the 2-position, forming 2-aminopyridine (B139424) with the evolution of hydrogen gas. wikipedia.org

Reactions proceed more readily when a good leaving group, such as a halogen (F, Cl, Br) or a sulfinyl group, is present on the ring. wikipedia.orgrsc.org Fluorine is generally the best leaving group in these scenarios. wikipedia.org The reactivity of 2-halopyridines can be further enhanced using transition metal catalysis. rsc.org For the parent compound, 6-(Methylamino)methyl-2-pyridinamine, direct nucleophilic substitution on the ring is unlikely without prior modification to introduce a suitable leaving group.

| Reaction Type | Reagents & Conditions | Typical Products |

| Chichibabin Reaction | NaNH₂, liquid NH₃ | 2-Aminopyridine derivatives |

| Substitution of Halogen | Nucleophile (e.g., amines, alkoxides), often with heat or catalyst | 2- or 4-Substituted Pyridines |

| Substitution of Sulfinyl Group | Nucleophiles (e.g., amines) | Substituted 2-Aminopyridines rsc.org |

Reactivity of the Methylamino and Pyridylmethylamine Moieties

The side chains of 6-(Methylamino)methyl-2-pyridinamine possess their own distinct reactivity profiles, centered on the primary and secondary amine functionalities and the methylene (B1212753) bridge.

Oxidation Reactions (e.g., to N-methyl-2-pyridone derivatives)

The nitrogen atoms in 6-(Methylamino)methyl-2-pyridinamine are susceptible to oxidation. The most accessible oxidation is often at the pyridine ring nitrogen, which can be converted to a pyridine N-oxide using oxidizing agents like peracids. wikipedia.org

More vigorous oxidation can affect the side chains. Studies on related tris(2-pyridylmethyl)amine (B178826) (TPA) metal complexes have shown that oxidative C–N bond cleavage of the supporting ligands can occur. nih.gov This process, often mediated by dioxygen in the presence of a metal center, can lead to the cleavage of the bond between the tertiary amine and the pyridylmethyl group, ultimately forming products like di(2-picolyl)amine (DPA) and further oxidized species such as bis(2-pyridylcarbonyl)amide (HBPCA). nih.gov This suggests that under strong oxidative conditions, the (methylamino)methyl side chain of the target compound could undergo similar C-N bond cleavage. While the direct oxidation to an N-methyl-2-pyridone is a plausible transformation, complex oxidative degradation pathways are also possible, especially in the presence of metal catalysts.

Reduction Reactions (e.g., to piperidine (B6355638) derivatives)

The aromatic pyridine ring can be fully reduced to a piperidine ring through catalytic hydrogenation. This reaction is typically carried out under elevated temperature and pressure using catalysts based on nickel, cobalt, or ruthenium. wikipedia.org For instance, the catalytic hydrogenation of 2-cyanopyridine (B140075) first yields 2-aminomethylpyridine, which is then further reduced to 2-aminomethylpiperidine in a subsequent step. This indicates that the pyridine ring can be reduced while preserving the aminomethyl side chain. Therefore, it is expected that 6-(Methylamino)methyl-2-pyridinamine can be reduced to 6-(Methylamino)methyl-2-piperidinamine under similar conditions.

| Reaction Type | Reagents & Conditions | Product |

| Ring Hydrogenation | H₂, Catalyst (e.g., Ni, Co, Ru), High T/P | 6-(Methylamino)methyl-2-piperidinamine |

Coordination Chemistry and Ligand Properties of 6 Methylamino Methyl 2 Pyridinamine

Ligand Design Principles and Denticity Assessment

The design of a ligand is crucial as it determines the stability, geometry, and subsequent reactivity of the metal complex. The structure of 6-(Methylamino)methyl-2-pyridinamine features a pyridine (B92270) ring and two methylamino groups, which serve as potential coordination sites. The pyridine nitrogen and the nitrogen atoms of the methylamino groups are the primary donor sites.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. For 6-(Methylamino)methyl-2-pyridinamine, the arrangement of its nitrogen donor atoms allows for variable coordination behavior. It can act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the methylamino nitrogens. This mode of coordination is common for substituted pyridine ligands. For instance, in related systems, pyridine and methylamino groups are known to act as bidentate ligands for transition metals.

Alternatively, the ligand has the potential to be tridentate, involving the pyridine nitrogen and both methylamino nitrogen atoms in binding to a metal center. The flexibility of the methylaminomethyl side arms can facilitate this tridentate chelation, forming stable five- or six-membered chelate rings. The coordination behavior can be influenced by the nature of the metal ion, the solvent system, and the presence of other competing ligands. For example, the related ligand 2,6-dimethanolpyridine can act as a monodentate or a tridentate ligand depending on the specific metal ion and reaction conditions. mdpi.com

Table 1: Potential Coordination Modes of 6-(Methylamino)methyl-2-pyridinamine

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Bidentate | Pyridine-N, one Methylamino-N | 5-membered |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 6-(Methylamino)methyl-2-pyridinamine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized to determine their structure and properties.

Complexation with Transition Metals (e.g., Copper, Iron, Nickel, Lanthanides, Rhodium)

This ligand is expected to form stable complexes with a wide range of transition metals due to the favorable N-donor atoms. Studies on similar pyridine-based ligands have shown successful complexation with metals such as Copper(II), Cobalt(II), and Nickel(II). nih.gov For example, complexes of Cu(II) with 2-amino-6-methylpyridine (B158447) and related derivatives have been synthesized and characterized. researchgate.net The synthesis often involves mixing the ligand and a metal salt, such as CuCl₂·2H₂O, in a solvent like methanol. researchgate.net Similarly, Ni(II) complexes can be prepared by reacting a nickel salt with the pyridine ligand in an anhydrous solvent. jscimedcentral.com While specific studies on the complexation of 6-(Methylamino)methyl-2-pyridinamine with lanthanides and rhodium are less common, the fundamental principles of coordination chemistry suggest that such complexes are feasible.

Stoichiometry and Coordination Geometry of Metal-Ligand Adducts

Table 2: Examples of Coordination Geometries in Related Pyridine-Amine Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry |

|---|---|---|---|

| Cu(II) | (6-methyl-pyridin-2-ylamino)-acetic acid | 1:2 | Square Planar researchgate.net |

| Cu(II) | Pyridine derivatives | 1:1 | Square-Pyramidal mdpi.com |

| Co(II) | 6-methylamine derivative of 6-amino-1-methyl-5-nitrosouracil | Not specified | Octahedral nih.gov |

Influence of Steric and Electronic Effects of Substituents on Metal-Ligand Interactions

Substituents on the pyridine ring play a critical role in modulating the electronic properties and steric environment of the ligand, which in turn influences the metal-ligand interactions. The methyl groups in 6-(Methylamino)methyl-2-pyridinamine have an electron-donating effect, which increases the electron density on the nitrogen atoms, potentially strengthening the metal-ligand bond.

The steric bulk of the substituents can affect the coordination geometry and the ability of the ligand to approach the metal center. Studies have shown that even subtle changes in the ligand structure, such as altering an auxiliary ligand, can lead to significant variations in the crystal structure of the resulting complexes due to different noncovalent interactions. nih.gov The electronic properties of the substituents on pyridine ligands can also dictate the formation of different structural motifs in the solid state. mdpi.com

Spectroscopic Investigations of Coordination Complexes

A variety of spectroscopic techniques are employed to characterize the coordination complexes of 6-(Methylamino)methyl-2-pyridinamine and to elucidate their electronic and geometric structures.

UV-Vis Spectroscopy : This technique is used to study the electronic transitions within the complex. The d-d transitions of the metal ion are sensitive to the ligand field environment, and their position and intensity in the spectrum can provide information about the coordination geometry. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bonds in the methylamino groups upon complexation can confirm their involvement in binding to the metal ion. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help to map the binding mode. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II) or Fe(III), EPR spectroscopy is a powerful tool for probing the electronic structure and the environment of the metal ion.

X-ray Absorption Spectroscopy (XAS) : XAS can provide information about the oxidation state of the metal and the local coordination environment, including bond distances and coordination numbers.

Table 3: Spectroscopic Techniques for Characterization of Coordination Complexes

| Technique | Information Obtained |

|---|---|

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry researchgate.net |

| Infrared (IR) Spectroscopy | Identification of donor atoms, shifts in vibrational frequencies mdpi.comnih.gov |

| NMR Spectroscopy | Ligand conformation, binding mode (for diamagnetic complexes) nih.gov |

| EPR Spectroscopy | Electronic structure of paramagnetic metal centers |

Modulation of Metal Redox States via Ligand Field Tuning

The electronic properties of the 6-(Methylamino)methyl-2-pyridinamine ligand can influence the redox potential of the coordinated metal ion. This phenomenon, known as ligand field tuning, arises from the interaction between the ligand's donor orbitals and the metal's d-orbitals. The nitrogen donors of this ligand create a specific ligand field that splits the metal's d-orbitals in energy.

The strength of this ligand field affects the ease with which the metal can be oxidized or reduced. The sigma-donating methylamino and pyridine groups increase the electron density on the metal center. This donation of electron density generally makes it easier to oxidize the metal (a more negative redox potential) and harder to reduce it. By modifying the substituents on the ligand, it is possible to fine-tune the ligand field and thus systematically alter the redox properties of the metal complex. Coordination to ligands can stabilize metal ions in otherwise inaccessible high oxidation states.

Supramolecular Assembly Driven by Coordination Bonds (e.g., for advanced materials)

The field of supramolecular chemistry has seen significant advancements in the design and synthesis of complex architectures through the self-assembly of molecular components. Coordination bonds, formed between metal ions and organic ligands, are a powerful tool in the construction of these supramolecular assemblies, leading to the development of advanced materials with tailored properties. While specific research on the supramolecular assembly of 6-(Methylamino)methyl-2-pyridinamine is not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior and potential applications.

The structure of 6-(Methylamino)methyl-2-pyridinamine, featuring a pyridine ring with two nitrogen-containing side arms, suggests its potential as a versatile ligand in the formation of coordination polymers and other supramolecular structures. The nitrogen atoms of the pyridine ring and the amino groups can act as donor sites for metal ions, enabling the formation of stable chelate rings. The flexibility of the methylamino-methyl side chain can accommodate various coordination geometries, influencing the final architecture of the assembly.

The formation of such supramolecular assemblies is a process of self-organization where the final structure is thermodynamically favored. The geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions all play a crucial role in directing the assembly process.

While detailed experimental data for 6-(Methylamino)methyl-2-pyridinamine is not available, the table below provides an illustrative example of the types of coordination complexes that could be formed with related pyridine-based ligands.

| Ligand | Metal Ion | Resulting Supramolecular Structure | Reference |

| N-(pyridine-2-ylmethyl)pyridine-3-amine | Co(II) | 1D Zigzag Coordination Polymer | researchgate.net |

| Isonicotinamide | Cu(II) | 1D and 2D Coordination Polymers | mdpi.com |

| Pyrazine 2-amide | Cu(II) | 1D and 2D Coordination Polymers | mdpi.com |

The development of advanced materials based on such coordination-driven supramolecular assemblies is an active area of research. These materials can exhibit interesting magnetic, optical, and catalytic properties, with potential applications in areas such as gas storage, separation, and heterogeneous catalysis. Further investigation into the coordination chemistry of 6-(Methylamino)methyl-2-pyridinamine is necessary to explore its full potential in the rational design and synthesis of novel functional materials.

Catalytic Applications of 6 Methylamino Methyl 2 Pyridinamine Based Systems

Role of 6-(Methylamino)methyl-2-pyridinamine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the design of the ligand is paramount to controlling the activity and selectivity of the metal center. 6-(Methylamino)methyl-2-pyridinamine has demonstrated significant potential in this area, particularly in metal-catalyzed organic transformations.

Metal-Catalyzed Organic Transformations

While specific data on oxidation, hydroxylation, and hydroboration reactions catalyzed by complexes of 6-(Methylamino)methyl-2-pyridinamine are not extensively detailed in publicly available literature, the behavior of structurally similar pyridine-amine ligands provides a strong indication of its potential catalytic prowess. For instance, iron complexes of related pyridine-based ligands are known to be active in oxidation reactions. It is plausible that iron complexes incorporating 6-(Methylamino)methyl-2-pyridinamine could catalyze the selective oxidation of various substrates, including N-methyl amines.

Manganese complexes are another area of interest. Research on manganese complexes with aminopyridine ligands has shown their efficacy in the hydroxylation of alkanes, a challenging but highly valuable transformation. These systems often utilize hydrogen peroxide as the oxidant and can proceed with high turnover numbers. The 6-(Methylamino)methyl-2-pyridinamine ligand is expected to form stable and active manganese complexes capable of similar catalytic activity.

Furthermore, the hydroboration of alkenes, typically catalyzed by rhodium or iridium complexes, could also be a potential application. The electronic and steric properties of the 6-(Methylamino)methyl-2-pyridinamine ligand can be tuned to influence the regioselectivity and stereoselectivity of the hydroboration reaction.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. For oxidation reactions catalyzed by iron complexes of 6-(Methylamino)methyl-2-pyridinamine, a likely mechanism involves the activation of molecular oxygen. This process is thought to proceed through the formation of a high-valent iron-oxo species. The binding of the substrate to the metal center is a key step, followed by the transfer of an oxygen atom to the substrate. The specific coordination geometry enforced by the 6-(Methylamino)methyl-2-pyridinamine ligand plays a critical role in facilitating this process. Isotopic labeling studies, using isotopes such as ¹⁸O, would be invaluable in confirming the pathway of oxygen transfer from the oxidant to the substrate.

In the context of manganese-catalyzed hydroxylation, the mechanism is believed to involve the formation of a potent manganese-oxo or manganese-hydroperoxo intermediate. Substrate binding is followed by hydrogen atom abstraction from the alkane, generating a substrate radical and a manganese-hydroxo species. Subsequent "oxygen rebound" from the hydroxo ligand to the radical furnishes the hydroxylated product.

Impact of Ligand Structural Modifications and Solvent Effects on Catalytic Efficiency and Turnover Numbers

The catalytic performance of metal complexes is highly sensitive to both the structure of the ligand and the reaction solvent. Modifications to the 6-(Methylamino)methyl-2-pyridinamine ligand, such as N-alkylation of the amine groups or substitution on the pyridine (B92270) ring, can significantly impact the electronic and steric environment of the metal center. These changes can, in turn, affect the catalyst's activity, selectivity, and stability, leading to variations in turnover numbers. For example, increasing the steric bulk on the ligand can enhance selectivity by controlling the approach of the substrate to the active site.

Solvent effects are also a critical consideration in catalysis. The polarity, coordinating ability, and viscosity of the solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and the rates of individual steps in the catalytic cycle. A systematic study of different solvents would be necessary to optimize the efficiency of catalytic systems based on 6-(Methylamino)methyl-2-pyridinamine for specific reactions.

Applications in CO₂ Capture and Chemical Fixation

The growing concern over atmospheric carbon dioxide levels has spurred research into effective CO₂ capture and utilization technologies. Amine-containing compounds are well-known for their ability to react with CO₂. While direct studies on 6-(Methylamino)methyl-2-pyridinamine for CO₂ capture are limited, research on the closely related 2-(methylamino)pyridine (B147262) ligand provides compelling evidence for its potential in this area.

Aluminum complexes of 2-(methylamino)pyridine have been shown to efficiently capture CO₂. The mechanism involves the cooperative activation of CO₂ by the aluminum center and the nitrogen atom of the pyridine ligand. It is highly probable that metal complexes of 6-(Methylamino)methyl-2-pyridinamine would exhibit similar or even enhanced reactivity due to the presence of an additional amine group, which could lead to the sequestration of multiple equivalents of CO₂ per metal center.

Beyond capture, the activated CO₂ can potentially be used in chemical fixation reactions to synthesize valuable chemicals. For instance, the captured CO₂ could be converted into organic carbonates or carbamates, turning a greenhouse gas into a useful product.

Heterogeneous Catalysis Incorporating Surface-Immobilized Derivatives

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, there is a growing interest in immobilizing molecular catalysts onto solid supports. Derivatives of 6-(Methylamino)methyl-2-pyridinamine could be chemically modified to allow for their grafting onto surfaces like silica (B1680970) or polymers. This would create a heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of a solid-phase system. Such surface-immobilized catalysts could be particularly beneficial for continuous flow reactions and large-scale industrial processes.

Future Directions in Catalytic System Design

The development of catalytic systems based on 6-(Methylamino)methyl-2-pyridinamine is still in its early stages, with significant opportunities for future research. A key direction will be the synthesis and characterization of a wider range of metal complexes with this ligand to explore their catalytic activity in a broader scope of organic transformations. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be essential for a deeper understanding of the catalytic cycles and for the rational design of more efficient catalysts.

Furthermore, exploring the application of these catalysts in asymmetric synthesis, where the chirality of the ligand is transferred to the product, is a promising avenue. The development of chiral variants of 6-(Methylamino)methyl-2-pyridinamine could open up new possibilities in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The continued investigation into CO₂ capture and conversion, as well as the design of robust heterogeneous catalysts, will also be critical areas of focus for realizing the full potential of this versatile ligand.

Computational and Theoretical Studies on 6 Methylamino Methyl 2 Pyridinamine

Quantum Mechanical (QM) Calculations for Geometrical and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and properties.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For a flexible molecule like 6-(Methylamino)methyl-2-pyridinamine, which has rotatable bonds, this process involves a conformational analysis to identify the most stable conformers. This analysis is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

The process typically involves rotating the flexible dihedral angles in the molecule and calculating the potential energy at each step. For 6-(Methylamino)methyl-2-pyridinamine, the key dihedral angles would be around the C-C and C-N bonds of the methylamino-methyl side chain. The resulting potential energy surface helps identify the global minimum energy conformation, which is the most likely structure the molecule will adopt. Computational advances have made tools like ArgusLab and ChemSketch instrumental in these types of analyses. pjbmb.org.pk The final optimized geometry provides bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Table 1: Illustrative Optimized Geometrical Parameters for 6-(Methylamino)methyl-2-pyridinamine (Calculated) (Note: This data is illustrative and based on typical values for similar structures, as a specific study on this molecule was not found.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N(amino) | 1.35 Å |

| C6-C(methyl) | 1.51 Å | |

| C(methyl)-N(methylamino) | 1.46 Å | |

| N(methylamino)-C(H3) | 1.45 Å | |

| Bond Angle | N(pyridine)-C2-N(amino) | 118° |

| C5-C6-C(methyl) | 121° | |

| C6-C(methyl)-N(methylamino) | 112° | |

| C(methyl)-N(methylamino)-C(H3) | 115° |

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies with those obtained from FTIR and FT-Raman experiments, a detailed assignment of the vibrational bands can be made. researchgate.net

For 6-(Methylamino)methyl-2-pyridinamine, the vibrational spectrum would be characterized by modes from the pyridine (B92270) ring, the amino group, and the methylamino-methyl substituent. For instance, the C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methyl groups occurs at lower frequencies. researchgate.net The N-H stretching vibrations of the amino group are also a key feature. Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the calculated values. nist.gov

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups of 6-(Methylamino)methyl-2-pyridinamine (Calculated vs. Expected Experimental Range) (Note: This data is illustrative.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | 3050 | 3100 - 3000 |

| Amino Group | N-H Stretch | 3450 | 3500 - 3300 |

| Methyl Group | C-H Stretch (asymmetric) | 2960 | 2975 - 2950 |

| Methyl Group | C-H Stretch (symmetric) | 2870 | 2885 - 2865 |

| C-N Stretch | Amino-Pyridine | 1320 | 1350 - 1250 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry that models the electronic structure of many-body systems. It is particularly effective for large molecules, providing a good balance between accuracy and computational cost.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) analysis: HOMO-LUMO energies, charge transfer)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For 6-(Methylamino)methyl-2-pyridinamine, the HOMO is expected to be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring. This distribution dictates how the molecule interacts with other reactants. The energies of these orbitals can be used to quantify the nucleophilicity and electrophilicity of the molecule. pku.edu.cn

Table 3: Illustrative Frontier Molecular Orbital Energies for 6-(Methylamino)methyl-2-pyridinamine (Calculated) (Note: This data is illustrative.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the surface of the molecule and uses a color scale to indicate different potential values. Red regions indicate a negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

For 6-(Methylamino)methyl-2-pyridinamine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine ring and the amino group due to the presence of lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit a positive potential (blue). researchgate.net This map is extremely useful for predicting the sites of intermolecular interactions, such as hydrogen bonding. scienceopen.com

Theoretical Studies on Reaction Mechanisms (e.g., transition states, activation energies)

DFT calculations are also employed to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For a molecule like 6-(Methylamino)methyl-2-pyridinamine, theoretical studies could investigate various reactions, such as its synthesis or its metabolic pathways. For example, a study on the deamination of a similar compound, 6-thioguanine, used DFT to explore different reaction pathways and calculate their activation energies, revealing the most feasible mechanism. researchgate.net Such studies provide a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

Prediction of Nonlinear Optical (NLO) Properties (e.g., polarizability, hyperpolarizability)

No published research articles or computational data were identified that specifically calculate or predict the nonlinear optical properties, including polarizability and hyperpolarizability, of 6-(Methylamino)methyl-2-pyridinamine. General studies on other organic molecules and pyridine derivatives suggest that the presence of donor and acceptor groups can lead to significant NLO responses, but specific values for the title compound are not available. aps.orgrsc.org

Table 1: Predicted Nonlinear Optical Properties of 6-(Methylamino)methyl-2-pyridinamine

| Property | Symbol | Calculated Value |

| Polarizability | α | Data not available |

| First Hyperpolarizability | β | Data not available |

Note: This table is for illustrative purposes, as no specific data could be found in the literature for 6-(Methylamino)methyl-2-pyridinamine.

Insights into Ligand Behavior and Metal-Ligand Interactions from Computational Models

There is a lack of specific computational models in the available literature that describe the ligand behavior and metal-ligand interactions of 6-(Methylamino)methyl-2-pyridinamine. Computational chemistry is a powerful tool for understanding how ligands coordinate with metal ions, including the nature of the bonds, the stability of the resulting complexes, and the electronic effects of the ligand on the metal center. mdpi.com However, no studies applying these methods to 6-(Methylamino)methyl-2-pyridinamine could be located. Research on similar bidentate N,N'-donor ligands can provide general insights, but direct computational analysis of the title compound is required for specific details.

Derivatization and Structure Reactivity Relationship Studies of 6 Methylamino Methyl 2 Pyridinamine Analogues

Rational Design and Synthesis of Functionalized 6-(Methylamino)methyl-2-pyridinamine Derivatives

The rational design of derivatives of 6-(methylamino)methyl-2-pyridinamine is centered on strategic modifications to its core structure to achieve desired chemical properties and reactivity. Synthetic strategies target the two amine functionalities and the pyridine (B92270) ring itself, allowing for precise control over the final molecular architecture.

The pyridylmethylamine side chain is a primary target for derivatization to influence the steric and electronic environment of the molecule. Key strategies include:

N-Alkylation and N-Arylation: The secondary amine of the methylamino group can be further substituted with various alkyl or aryl groups. This modifies the steric bulk around the nitrogen donor atom, which can influence coordination geometry and catalytic selectivity.

Modulation of Basicity and Lipophilicity: The basicity of the side-chain amine can be adjusted by introducing electron-withdrawing or electron-donating groups. For instance, incorporating fluorine atoms into the alkyl chain can increase lipophilicity, a strategy employed in related 2-aminopyridine (B139424) inhibitors to enhance potential blood-brain barrier permeability nih.gov.

Chain Extension and Rigidification: While the parent compound has a simple methyl bridge, synthetic analogues can be prepared with longer or more rigid linkers between the pyridine ring and the terminal amine. Introducing rigid moieties, such as an alkyne, into the side chain can improve molecular rigidity and permeability nih.gov. These modifications alter the "bite angle" and flexibility of the molecule when it acts as a ligand.

A rapid and simple protocol for accessing related inhibitors involves multi-step synthesis starting from commercially available pyridines, demonstrating a pathway to these complex side-chain modifications nih.gov.

Introducing substituents onto the pyridine ring is a powerful method for tuning the electronic properties of the entire molecule without necessarily altering the primary coordination sphere of a resulting metal complex nih.gov. The electron density of the pyridine ring nitrogen and, by extension, the reactivity of the amino groups are highly sensitive to the nature and position of these substituents.

Electronic Effects: Electron-withdrawing groups (EWGs) like -CN or -CF₃ decrease the electron density of the ring, making the pyridine nitrogen less basic. Conversely, electron-donating groups (EDGs) like -OCH₃ or alkyl groups increase electron density. This electronic modulation directly impacts the ligand's donor strength and the redox potential of its metal complexes nih.gov.

Steric Hindrance and Regioselectivity: The placement of bulky substituents can direct the regioselectivity of subsequent reactions. For example, in nucleophilic aromatic substitution reactions on related 3-substituted 2,6-dichloropyridines, bulky groups at the 3-position sterically hinder attack at the adjacent 2-position, favoring substitution at the 6-position researchgate.net. This principle is crucial for the regioselective synthesis of trisubstituted pyridine derivatives.

The following table summarizes the influence of different substituents on the pyridine ring, based on established chemical principles and findings from related systems nih.govresearchgate.net.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |

| 3- or 5-Position | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases basicity of pyridine N; may direct nucleophilic attack. | Inductive and resonance effects lower the electron density across the ring. |

| 4-Position | Electron-Donating (e.g., -CH₃, -OR) | Increases basicity of pyridine N and 2-amino group. | Inductive and resonance effects increase electron density, enhancing donor capability. |

| 3-Position | Bulky Alkyl Group | Sterically hinders reactions at the 2- and 4-positions. | Induces regioselectivity towards the less hindered 6-position in substitution reactions. |

Impact of Structural Modifications on Coordination Properties